2-(Oxan-3-YL)propan-2-amine
Overview
Description
. This compound is characterized by its unique structure, which includes an oxane ring attached to a propan-2-amine group. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxan-3-YL)propan-2-amine typically involves the reaction of oxane derivatives with amine precursors under controlled conditions. One common method is the reductive amination of 3-oxanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Catalysts such as palladium on carbon (Pd/C) are used to facilitate the hydrogenation process, and the reaction is typically conducted under high pressure and temperature to maximize output .
Chemical Reactions Analysis
Types of Reactions: 2-(Oxan-3-YL)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxanone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, temperature range of 0-50°C.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, temperature range of 0-25°C.
Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide (DMSO), temperature range of 25-100°C.
Major Products:
Oxidation: Oxanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amine derivatives.
Scientific Research Applications
2-(Oxan-3-YL)propan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases due to its structural similarity to known pharmacologically active amines.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Oxan-3-YL)propan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
Propanamine: A primary amine with a simpler structure, lacking the oxane ring.
Cyclohexylamine: Similar cyclic structure but with a cyclohexane ring instead of an oxane ring.
2-(Cyclohexylmethyl)propan-2-amine: Similar structure but with a cyclohexylmethyl group instead of an oxane ring.
Uniqueness: 2-(Oxan-3-YL)propan-2-amine is unique due to its oxane ring, which imparts distinct chemical properties and reactivity compared to other amines. This structural feature allows for specific interactions with molecular targets and enhances its potential in various applications .
Properties
IUPAC Name |
2-(oxan-3-yl)propan-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(2,9)7-4-3-5-10-6-7/h7H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLXCJRMYUYSPJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCOC1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1368388-40-2 | |
Record name | 2-(oxan-3-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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